3-(Oxetan-3-yl)azetidine
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Overview
Description
3-(Oxetan-3-yl)azetidine is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and reactivity. The presence of both rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Scientific Research Applications
3-(Oxetan-3-yl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a precursor for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
Target of Action
It’s known that azetidine and oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The mode of action of 3-(Oxetan-3-yl)azetidine involves its interaction with its targets through the formation of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
The compound is involved in the synthesis of new heterocyclic amino acid derivatives through aza-michael addition .
Result of Action
The compound is known to be involved in the synthesis of new heterocyclic amino acid derivatives .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Oxetanes and azetidines continue to draw significant interest in medicinal chemistry . They are increasingly employed in medicinal chemistry, and their development has been accompanied by considerable advances in the synthesis of oxetane motifs . Future research may focus on further exploring their potential uses and developing new synthesis methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings through cyclization reactions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the aza-Michael addition and other cyclization reactions makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones.
Reduction: The azetidine ring can be reduced to form azetidines with different substituents.
Substitution: Both rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxetanones and azetidinones.
Reduction: Substituted azetidines.
Substitution: Various functionalized oxetane and azetidine derivatives.
Comparison with Similar Compounds
Oxetane: A four-membered ring containing one oxygen atom.
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetan-3-one: An oxetane derivative with a carbonyl group at the third position.
Azetidin-3-one: An azetidine derivative with a carbonyl group at the third position.
Uniqueness: 3-(Oxetan-3-yl)azetidine is unique due to the presence of both oxetane and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(oxetan-3-yl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSNVIHCUYFFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744743 |
Source
|
Record name | 3-(Oxetan-3-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273562-98-3 |
Source
|
Record name | 3-(Oxetan-3-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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